molecular formula C18H22NO2P B15437096 Acetamide, 2-(diphenylphosphinyl)-N,N-diethyl- CAS No. 80413-42-9

Acetamide, 2-(diphenylphosphinyl)-N,N-diethyl-

Cat. No.: B15437096
CAS No.: 80413-42-9
M. Wt: 315.3 g/mol
InChI Key: QUTVNRNRHMSRNE-UHFFFAOYSA-N
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Description

Acetamide, 2-(diphenylphosphinyl)-N,N-diethyl- is a phosphinyl-substituted acetamide derivative characterized by a central acetamide backbone modified with a diphenylphosphinyl group at the 2-position and diethylamine substituents on the nitrogen atom. This compound combines the hydrogen-bonding capacity of the acetamide moiety with the electron-withdrawing and steric effects of the diphenylphosphinyl group, making it structurally distinct from simpler acetamide derivatives.

Properties

CAS No.

80413-42-9

Molecular Formula

C18H22NO2P

Molecular Weight

315.3 g/mol

IUPAC Name

2-diphenylphosphoryl-N,N-diethylacetamide

InChI

InChI=1S/C18H22NO2P/c1-3-19(4-2)18(20)15-22(21,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3

InChI Key

QUTVNRNRHMSRNE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structurally related acetamide derivatives, emphasizing substituent effects, physicochemical properties, and reported biological or industrial applications.

Structural and Functional Group Comparisons

Compound Name Key Substituents Physicochemical Properties Applications/Activity
2-(diphenylphosphinyl)-N,N-diethylacetamide 2-(diphenylphosphinyl), N,N-diethyl High lipophilicity (due to aryl/alkyl groups); potential for metal coordination via phosphinyl oxygen Not explicitly reported; inferred use in catalysis or ligand design
N-(diphenylphosphinyl)-2,2,2-trifluoroacetamide (CAS 204857-30-7) 2,2,2-trifluoro, N-diphenylphosphinyl Enhanced electron-withdrawing effects (trifluoro group); increased acidity of amide proton Likely intermediate in fluorinated pharmaceutical synthesis
2-(3-chloro-4-hydroxyphenyl)-N-phenethylacetamide (Compound 13 in ) 2-(3-chloro-4-hydroxyphenyl), N-phenethyl Moderate hydrophobicity; aromatic interactions with enzymes Potent inhibitor of 17β-HSD2 (enzyme involved in steroid metabolism)
N-butyl-2-(3-chloro-4-hydroxyphenyl)acetamide (Compound 15 in ) N-butyl, 2-(3-chloro-4-hydroxyphenyl) Increased hydrophobicity (butyl chain); enhanced enzyme binding via hydrophobic pockets Moderate 17β-HSD2 inhibition
Alachlor () 2-chloro, N-(2,6-diethylphenyl)-N-(methoxymethyl) High herbicidal activity; chloro and methoxymethyl groups enhance reactivity Pre-emergent herbicide

Key Observations

Substituent Effects on Bioactivity: The diphenylphosphinyl group in 2-(diphenylphosphinyl)-N,N-diethylacetamide introduces steric bulk and electron-withdrawing properties, which may hinder enzymatic interactions compared to smaller substituents like the phenethyl or butyl groups in . These smaller groups enhance hydrophobic interactions with enzyme active sites .

Lipophilicity and Solubility :

  • Diethyl and diphenylphosphinyl substituents likely render 2-(diphenylphosphinyl)-N,N-diethylacetamide highly lipophilic, limiting aqueous solubility. This contrasts with chloro- and hydroxyl-substituted acetamides (e.g., compound S11 in ), which exhibit moderate polarity .

Industrial Applications :

  • While 2-(diphenylphosphinyl)-N,N-diethylacetamide lacks documented pesticidal use, structurally simpler chloroacetamides (e.g., alachlor, pretilachlor) are widely employed as herbicides due to their electrophilic reactivity and soil persistence .

Research Findings and Limitations

  • SAR Insights: highlights that acetamide derivatives with extended alkyl chains (e.g., butyl) or aromatic substituents (e.g., phenethyl) exhibit enhanced enzyme inhibition via hydrophobic and π-π interactions.
  • Gaps in Data : Direct pharmacological or catalytic data for 2-(diphenylphosphinyl)-N,N-diethylacetamide are absent in the provided evidence. Comparative analyses rely on extrapolation from structurally analogous compounds.

Preparation Methods

Nucleophilic Substitution Using Chloroacetamide and Phosphinyl Reagents

A widely applicable method involves nucleophilic substitution at the α-carbon of chloroacetamide. This approach, adapted from diphenylmethylthioacetamide synthesis, utilizes halogen displacement by a phosphinyl group. The general protocol involves:

  • Synthesis of 2-chloro-N,N-diethylacetamide : Chloroacetyl chloride reacts with diethylamine in dichloromethane at 0–5°C, yielding 2-chloro-N,N-diethylacetamide in 85–90% yield after aqueous workup.
  • Phosphorylation via Arbuzov Reaction : The chloroacetamide intermediate undergoes reaction with diphenylphosphine oxide in the presence of a base (e.g., potassium carbonate) in toluene at 110°C. The Arbuzov mechanism facilitates P–O bond formation, replacing chlorine with the diphenylphosphinyl group.

Optimization Parameters :

  • Solvent : Toluene outperforms polar aprotic solvents (DMF, DMSO) by minimizing side reactions.
  • Catalyst : Anhydrous conditions and catalytic iodine (0.5 mol%) enhance reaction rate.
  • Yield : 68–72% after column chromatography (ethyl acetate/cyclohexane).

Acylation of Phosphorylated Acetic Acid Derivatives

Condensation of pre-formed phosphorylated acetic acid derivatives with diethylamine offers a direct route:

  • Synthesis of 2-(Diphenylphosphinyl)acetic Acid : Diphenylphosphine oxide reacts with glycolic acid in the presence of DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in THF, yielding 2-(diphenylphosphinyl)acetic acid (82% yield).
  • Acid Chloride Formation : The carboxylic acid is treated with thionyl chloride (SOCl₂) at 60°C, generating 2-(diphenylphosphinyl)acetyl chloride.
  • Amidation with Diethylamine : The acyl chloride reacts with diethylamine in dichloromethane at room temperature, producing the target compound in 75–80% yield.

Critical Considerations :

  • Side Reactions : Over-chlorination is mitigated by controlling SOCl₂ stoichiometry (1.2 eq.).
  • Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted diethylamine.

Reductive Amination of Phosphinyl Aldehydes

Adapting reductive N-alkylation strategies from aniline derivatives, this method employs:

  • Synthesis of 2-(Diphenylphosphinyl)acetaldehyde : Oxidation of 2-(diphenylphosphinyl)ethanol with pyridinium chlorochromate (PCC) in dichloromethane yields the aldehyde (65% yield).
  • Reductive Amination : The aldehyde reacts with diethylamine in 2-propanol/water (9:1) using Pd/C (0.1 eq.) and ammonium formate (10 eq.) at room temperature. The intermediate imine is reduced to the secondary amine, which is acetylated in situ with acetic anhydride.

Performance Metrics :

  • Catalyst Efficiency : Pd/C enables quantitative hydrogen transfer without external H₂ gas.
  • Yield : 60–65% after 30 min reaction time.

Continuous-Flow Synthesis via Acyl Azide Rearrangement

Leveraging continuous-flow technology for hazardous intermediates, this method involves:

  • Acyl Azide Formation : 2-(Diphenylphosphinyl)acetic acid reacts with diphenylphosphoryl azide (DPPA) in a microreactor at 50°C, forming the acyl azide.
  • Curtius Rearrangement : The acyl azide undergoes thermal decomposition in a tube-in-tube reactor at 135°C, generating an isocyanate intermediate.
  • Amine Quenching : The isocyanate reacts with diethylamine in a segmented flow system, yielding the acetamide derivative in 70–76% yield.

Advantages :

  • Safety : In-line FTIR monitoring prevents accumulation of explosive acyl azides.
  • Scalability : Throughput of 1.2 mmol/h achieved in lab-scale systems.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield (%) Reaction Time Scalability Safety Concerns
Nucleophilic Substitution Chloroacetamide phosphorylation 68–72 6–8 h High Halogenated waste
Acylation Acid chloride formation 75–80 4–5 h Moderate SOCl₂ handling
Reductive Amination Pd/C-mediated reduction 60–65 30 min Low Ammonium formate use
Continuous-Flow Curtius rearrangement 70–76 3 min High High-temperature zones

Q & A

Q. What are the optimal synthetic routes for preparing 2-(diphenylphosphinyl)-N,N-diethyl-acetamide, and how can reaction conditions be tailored to improve yield?

To synthesize this compound, a nucleophilic substitution reaction between diethylamine and 2-chloroacetamide derivatives is commonly employed. Reaction optimization involves:

  • Solvent selection : Polar aprotic solvents like dioxane or DMF enhance reactivity .
  • Temperature control : Reactions typically proceed at reflux (80–100°C) to accelerate kinetics without decomposition .
  • Stoichiometric ratios : A 10% molar excess of N,N-diethylamine ensures complete substitution of the chloro group .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol improves purity (>95%) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of 2-(diphenylphosphinyl)-N,N-diethyl-acetamide?

A multi-spectral approach is essential:

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm the diphenylphosphinyl group (δ 7.3–7.8 ppm for aromatic protons) and diethylacetamide backbone (δ 1.1–1.3 ppm for CH3_3, δ 3.3–3.5 ppm for CH2_2) .
  • IR : Stretching vibrations at 1650–1680 cm1^{-1} (amide C=O) and 1190–1220 cm1^{-1} (P=O) validate functional groups .
  • Mass spectrometry : High-resolution MS confirms the molecular ion peak ([M+H]+^+, m/z calculated for C20_{20}H25_{25}N2_2O2_2P) .

Q. How can researchers assess the purity of 2-(diphenylphosphinyl)-N,N-diethyl-acetamide for pharmacological studies?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to quantify impurities (<1%) .
  • Melting point analysis : A sharp melting range (e.g., 225–228°C) indicates high crystallinity .
  • Elemental analysis : Match experimental vs. theoretical C/H/N/P/O percentages to confirm stoichiometry .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 2-(diphenylphosphinyl)-N,N-diethyl-acetamide in organometallic catalysis?

The diphenylphosphinyl group acts as a Lewis base, coordinating to transition metals (e.g., Pd, Ru) in cross-coupling reactions. Key studies include:

  • Kinetic isotope effects : Compare reaction rates with deuterated analogs to identify rate-determining steps .
  • X-ray crystallography : Resolve metal-ligand coordination geometry (e.g., bond lengths, angles) .
  • DFT calculations : Model electron density distribution to predict catalytic activity .

Q. How do structural modifications of the diphenylphosphinyl group influence biological activity in vitro and in vivo?

  • SAR studies : Replace diphenylphosphinyl with phosphonates or phosphine oxides to modulate lipophilicity and target binding .
  • In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC50_{50}) against kinases or phosphatases .
  • In vivo models : Evaluate pharmacokinetics (oral bioavailability, half-life) in rodent studies using LC-MS/MS quantification .

Q. What computational tools are recommended for predicting the binding affinity of 2-(diphenylphosphinyl)-N,N-diethyl-acetamide to neurological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger to simulate interactions with GABAA_A receptors or TSPO .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
  • QSAR models : Train algorithms on datasets of phosphinyl analogs to predict logP and IC50_{50} values .

Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR chemical shifts) for this compound?

  • Multi-lab validation : Compare spectra from independent studies to identify systematic errors .
  • Paramagnetic shift reagents : Add Eu(fod)3_3 to 1H^1H-NMR samples to distinguish overlapping proton signals .
  • Crystallographic validation : Cross-reference NMR data with single-crystal X-ray structures .

Q. What experimental strategies mitigate degradation of 2-(diphenylphosphinyl)-N,N-diethyl-acetamide under acidic or oxidative conditions?

  • Stability studies : Monitor decomposition via HPLC under accelerated conditions (40°C, 75% RH) .
  • Protective groups : Introduce tert-butyl or acetyl groups to shield the phosphinyl moiety .
  • Lyophilization : Store the compound as a lyophilized powder under argon to prevent hydrolysis .

Q. How are reaction intermediates characterized during the synthesis of 2-(diphenylphosphinyl)-N,N-diethyl-acetamide?

  • In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .
  • Trapping experiments : Quench reactions at timed intervals and isolate intermediates via flash chromatography .
  • HRMS/ESI : Identify transient species (e.g., Schiff bases) using high-resolution mass spectrometry .

Q. What methodologies are used to evaluate the environmental toxicity of 2-(diphenylphosphinyl)-N,N-diethyl-acetamide?

  • Ecotoxicity assays : Test acute toxicity in Daphnia magna (LC50_{50}) and algal growth inhibition .
  • Biodegradation studies : Use OECD 301B guidelines to assess microbial degradation in wastewater .
  • In silico models : Predict bioaccumulation (logKow_{ow}) and toxicity (ECOSAR) .

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